molecular formula C11H22N2O2 B1393042 (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 888327-50-2

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B1393042
CAS No.: 888327-50-2
M. Wt: 214.3 g/mol
InChI Key: NUZXPHIQZUYMOR-IUCAKERBSA-N
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Description

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 888327-50-2) is a high-purity, chiral chemical intermediate essential for advanced synthetic organic and medicinal chemistry research . This compound serves as a versatile building block for the construction of more complex molecules, particularly in the development of potential pharmaceuticals where the specific (3S,5S) stereochemistry is critical for biological activity and selectivity . The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is a standard and highly valuable feature, as it allows for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization without disrupting other sensitive parts of a complex molecular architecture. Researchers utilize this scaffold in drug discovery programs, such as in the synthesis of specialized piperazine derivatives like tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate . The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability and purity . It is available in various quantities, from 100mg to 5g, to support different stages of the research and development pipeline . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680191
Record name tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-50-2
Record name tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Yields and Conditions

Reaction Step Yield (%) Key Conditions Reagents Solvent Notes
Methylation of piperazine 75-85 Reflux, base present Methyl iodide Acetone or DMF Selective methylation at 3,5 positions
Carbamate formation >80 0°C to RT tert-Butyl chloroformate Dichloromethane Protects nitrogen for further functionalization

Purification and Characterization Data

Technique Observations Purpose
NMR (¹H, ¹³C) Confirmed chemical shifts consistent with structure Structural confirmation
IR Spectroscopy Characteristic carbamate peaks (~1700 cm⁻¹) Functional group verification
Mass Spectrometry Molecular ion peak at m/z 214.3 Molecular weight confirmation

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Drug Development

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its piperazine moiety is particularly useful in drug design due to its ability to mimic natural neurotransmitters and other biologically active molecules.

  • Case Study : Research has indicated that derivatives of this compound exhibit activity against certain neurological disorders by acting as serotonin receptor modulators . This highlights its potential in developing treatments for conditions like depression and anxiety.

Anticancer Agents

Recent studies have explored the use of this compound in the synthesis of anticancer agents. Its structural features allow for modifications that enhance bioactivity against cancer cells.

  • Example : A study demonstrated that modified piperazine derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be a precursor for novel anticancer therapeutics .

Chiral Synthesis

The compound's chirality makes it valuable in asymmetric synthesis processes. It can be used as a chiral auxiliary or ligand in catalytic reactions.

  • Application : In asymmetric hydrogenation reactions, this compound has been employed to produce enantiomerically enriched products with high yields .

Synthesis of Complex Molecules

This compound is instrumental in the synthesis of more complex organic molecules through multi-step reactions.

  • Example : It has been utilized in the synthesis of complex alkaloids and other natural products, demonstrating its versatility and utility in organic chemistry .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties.

  • Findings : Research indicates that polymers modified with this compound exhibit improved mechanical strength and thermal stability, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Differences in Stereochemistry and Substituent Positions

Compound Name CAS Number Substituent Positions Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 888327-50-2 3,5 (S,S) C₁₁H₂₂N₂O₂ 214.3 Intermediate for HIV-1 entry inhibitors
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 129779-30-2 3,5 Racemic (R,S) C₁₁H₂₂N₂O₂ 214.3 Research reagent; limited commercial availability
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 163765-44-4 3,5 (R,R) C₁₁H₂₂N₂O₂ 214.3 No reported biological activity
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate 639068-43-2 2,6 cis C₁₁H₂₂N₂O₂ 214.3 Precursor for androgen receptor antagonists
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate 309915-46-6 2,5 (R,S) C₁₁H₂₂N₂O₂ 214.3 Unspecified synthetic applications
  • Stereochemical Impact : The (S,S) configuration of the target compound distinguishes it from racemic or (R,R) isomers, which exhibit different biological activities and binding affinities. For example, the (S,S) isomer is critical in HIV-1 inhibitor synthesis due to its spatial compatibility with viral protein targets .
  • Positional Isomerism : Moving methyl groups from 3,5 to 2,6 positions (e.g., CAS 639068-43-2) alters steric hindrance and electronic properties, affecting reactivity in cross-coupling reactions .

Functional Group Modifications

Table 2: Derivatives with Modified Functional Groups

Compound Name CAS Number Modification Key Properties Applications
tert-Butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate 319.17 (MW) Benzoyl group at N4 Higher molecular weight (319.17 g/mol); brown solid Anticancer drug intermediates
tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate 849547-86-0 Ethoxy-oxoethyl side chain Enhanced polarity; liquid at room temperature Peptide mimetics
This compound hydrochloride N/A Hydrochloride salt Improved solubility in polar solvents Discontinued due to stability issues
  • Boc Deprotection : The Boc group in the target compound is more stable under basic conditions compared to acetyl or benzyl protections, enabling selective deprotection for sequential functionalization .
  • Solubility : Hydrochloride salts (e.g., CAS 1273577-11-9) exhibit higher aqueous solubility than the free base but face stability challenges during storage .

Biological Activity

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS No. 888327-50-2) is a chemical compound belonging to the piperazine family, characterized by its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • Boiling Point : Not available
  • Solubility : Very soluble in water (3.38 mg/ml) .
  • Log P (octanol-water partition coefficient) : 1.32, indicating moderate lipophilicity .

Research indicates that piperazine derivatives, including this compound, may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Acetylcholinesterase : Similar compounds have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's .
  • Potential Therapeutic Applications : The interaction of piperazine derivatives with biological targets suggests potential applications in treating conditions related to cognitive decline and other neurological disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective effects of various piperazine derivatives on neuronal cell lines. Results indicated that certain modifications in the piperazine structure enhanced neuroprotection against oxidative stress .
  • Molecular Docking Studies : Virtual screening and molecular docking studies have demonstrated that piperazine derivatives can effectively bind to acetylcholinesterase at both the peripheral anionic site and catalytic sites. This binding is crucial for developing inhibitors with therapeutic potential against Alzheimer's disease .
  • Pharmacokinetics : The compound has been assessed for its pharmacokinetic properties, including absorption and permeability across the blood-brain barrier (BBB). It is classified as BBB permeant, which is vital for central nervous system-targeted therapies .

Data Table: Biological Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
Solubility3.38 mg/ml
Log P1.32
BBB PermeabilityYes
Acetylcholinesterase InhibitionYes

Q & A

Basic: What synthetic strategies are effective for preparing (3S,5S)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate with high enantiopurity?

Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a pre-existing piperazine ring. A common method involves reacting 2,6-dimethylpiperazine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is used as a base to neutralize HCl byproducts, achieving yields up to 72% . For enantioselective synthesis, iridium-catalyzed asymmetric amination (as described for analogous piperazine derivatives) can be employed, with reaction conditions optimized at 50°C in DMF, followed by purification via column chromatography . Enantiomeric excess (ee) is confirmed using supercritical fluid chromatography (SFC) .

Advanced: How can contradictory yields in reported synthesis protocols be systematically analyzed?

Answer:
Discrepancies in yields (e.g., 56% vs. 72% for Boc protection ) often arise from variations in reaction conditions:

  • Temperature control : Lower initial temperatures (0°C) reduce side reactions.
  • Solvent choice : DCM vs. THF affects reaction kinetics and Boc group stability.
  • Stoichiometry : Excess (Boc)₂O (1.2–1.5 eq) improves conversion .
    Researchers should conduct kinetic studies (e.g., in situ FTIR monitoring) and screen solvents/catalysts systematically. Contradictions may also stem from impurities in starting materials, necessitating HPLC or GC-MS analysis of reagents .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₂₂N₂O₂, M.W. 214.30) with precision <2 ppm error .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., hexanes/EtOAC 3:2 + 0.25% Et₃N) .
  • Polarimetry : Measures specific rotation ([α]D) to confirm enantiopurity, particularly for stereoisomers .

Advanced: How can researchers modify the piperazine ring to study structure-activity relationships (SAR) in biological targets?

Answer:

  • Substituent Introduction : React the piperazine core with electrophiles (e.g., bromopyrimidines) under Buchwald-Hartwig conditions. For example, coupling with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C introduces aryl groups .
  • Side-Chain Functionalization : Attach propyl or benzyl groups via nucleophilic substitution. In one protocol, 3-(piperazin-1-yl)propyl esters were synthesized using benzoyl chloride derivatives, followed by HCl deprotection .
  • Enantiomer-Specific Modifications : Use chiral auxiliaries or catalysts to generate (3S,5S)- vs. (3R,5R)-isomers, critical for probing enantioselective interactions with enzymes or receptors .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:
Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light. The Boc group is sensitive to acidic/basic conditions, so avoid exposure to moisture or volatile amines. For long-term storage (>6 months), lyophilize and keep at -20°C .

Advanced: What computational or experimental methods can predict the compound’s bioavailability and LogP?

Answer:

  • LogP Calculation : Use fragment-based methods (e.g., Crippen’s approach) or software like MarvinSuite. Experimental LogP can be determined via shake-flask HPLC, with reported values ~2.1 for similar Boc-piperazines .
  • Bioavailability Prediction : Apply the Rule of Five (Ro5): Molecular weight (214.30) and H-bond acceptors (3) align with Ro5 criteria. MDCK cell assays or PAMPA (Parallel Artificial Membrane Permeability Assay) validate passive diffusion .

Basic: How can researchers resolve co-eluting impurities during HPLC analysis?

Answer:

  • Mobile Phase Adjustment : Add 0.1% trifluoroacetic acid (TFA) to improve peak separation for basic compounds.
  • Column Selection : Use chiral columns (e.g., Chiralpak AD-H) for enantiomer resolution. For diastereomers, C18 columns with gradient elution (water/acetonitrile) are effective .
  • Temperature Control : Elevate column temperature (40–50°C) to reduce retention time variability caused by minor conformational changes .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:
The piperazine nitrogen’s nucleophilicity is modulated by the Boc group’s electron-withdrawing effect. In SN2 reactions (e.g., alkylation), the unprotected nitrogen attacks electrophiles (e.g., allylic acetates), while the Boc group stabilizes the transition state via steric hindrance. DFT studies on analogous systems show a 15–20 kcal/mol activation barrier for N-alkylation, with regioselectivity controlled by the 3,5-dimethyl substituents’ steric effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 2
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(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

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